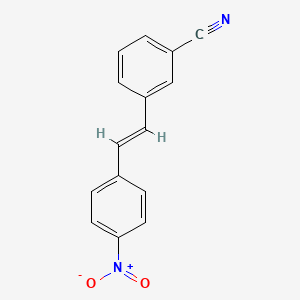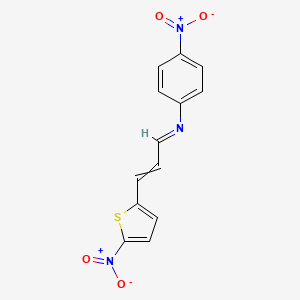
(1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine is an organic compound that features both nitrophenyl and nitrothiophene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine typically involves the condensation of 4-nitroaniline with 5-nitrothiophene-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with additional functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism of action of (1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In drug design, it may act by binding to specific molecular targets, such as receptors or enzymes, to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
(1E)-N-(4-Nitrophenyl)-3-(2-thienyl)prop-2-en-1-imine: Similar structure but with a thiophene ring instead of a nitrothiophene ring.
(1E)-N-(4-Nitrophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-imine: Similar structure but with a bromothiophene ring instead of a nitrothiophene ring.
Uniqueness: (1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine is unique due to the presence of both nitrophenyl and nitrothiophene groups, which can impart distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
144150-07-2 |
|---|---|
Molekularformel |
C13H9N3O4S |
Molekulargewicht |
303.30 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C13H9N3O4S/c17-15(18)11-5-3-10(4-6-11)14-9-1-2-12-7-8-13(21-12)16(19)20/h1-9H |
InChI-Schlüssel |
ZFMKLDFVZIBWPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=CC=CC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


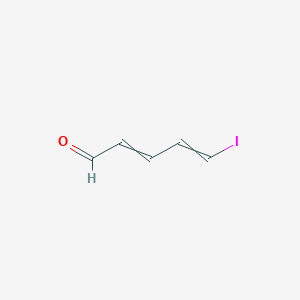


![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
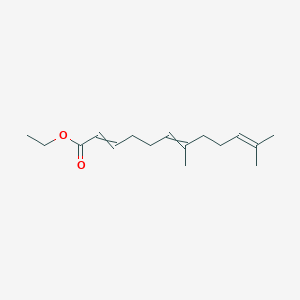
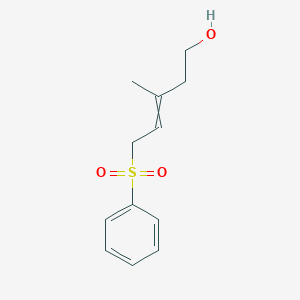
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
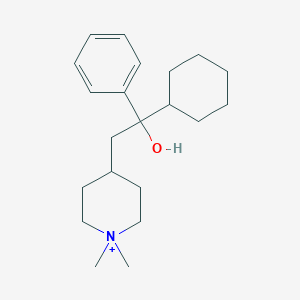
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
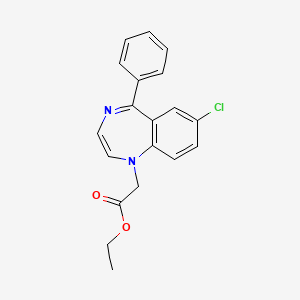
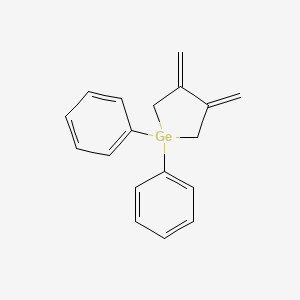
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
